molecular formula C25H20N2O6S B11123052 methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11123052
M. Wt: 476.5 g/mol
InChI Key: KABATJIYPXRSGK-VZCXRCSSSA-N
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Description

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE is a complex organic compound with a unique structure that combines several functional groups, including benzofuran, thiazole, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE typically involves multiple steps, including the formation of the benzofuran, thiazole, and pyrrole rings, followed by their assembly into the final compound. Key steps may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Thiazole Ring Synthesis: Commonly synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyrrole Ring Formation: Typically synthesized through Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Assembly of the Final Compound: The individual rings are then coupled using various organic reactions such as esterification, amidation, and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: HNO3 (Nitric acid) for nitration, Br2 (Bromine) for bromination

Major Products

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of nitro, halogen, or sulfonyl groups into the aromatic rings.

Scientific Research Applications

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and ritonavir, which have biological and medicinal applications.

    Pyrrole Derivatives: Compounds like porphyrins and pyrrolomycin, which have applications in medicine and agriculture.

The uniqueness of METHYL 4-[4-HYDROXY-3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-OXO-1-(1,3-THIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-YL]BENZOATE lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 4-[(3Z)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C25H20N2O6S/c1-13-11-17-12-16(7-8-18(17)33-13)21(28)19-20(14-3-5-15(6-4-14)24(31)32-2)27(23(30)22(19)29)25-26-9-10-34-25/h3-10,12-13,20,28H,11H2,1-2H3/b21-19-

InChI Key

KABATJIYPXRSGK-VZCXRCSSSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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